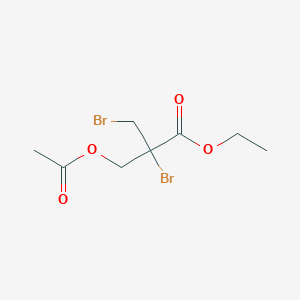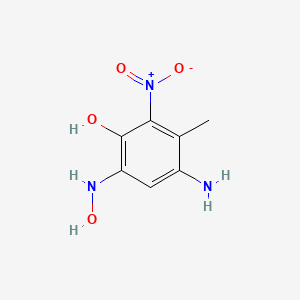
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol: is an organic compound with a molecular formula of C7H9N3O3 It is a derivative of nitrophenol and is characterized by the presence of amino, hydroxylamino, methyl, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylphenol (m-cresol) to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The hydroxylamino group can be introduced through a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure safety and efficiency. The use of continuous flow reactors may also be explored to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxylamino group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals, including hair dyes and colorants.
Wirkmechanismus
The mechanism of action of 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can modulate enzyme activities, gene expression, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-nitrophenol: This compound has a similar structure but lacks the hydroxylamino and methyl groups.
2-Amino-4-nitrophenol: Similar in structure but with different positioning of functional groups.
4-Amino-3-nitrophenol: Another related compound with a different arrangement of functional groups.
Uniqueness: 4-Amino-6-hydroxylamino-3-methyl-2-nitrophenol is unique due to the presence of both amino and hydroxylamino groups, which can participate in diverse chemical reactions and interactions. The methyl group also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
220493-56-1 |
|---|---|
Molekularformel |
C7H9N3O4 |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
4-amino-6-(hydroxyamino)-3-methyl-2-nitrophenol |
InChI |
InChI=1S/C7H9N3O4/c1-3-4(8)2-5(9-12)7(11)6(3)10(13)14/h2,9,11-12H,8H2,1H3 |
InChI-Schlüssel |
FKJGBYBJSUZHRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1N)NO)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


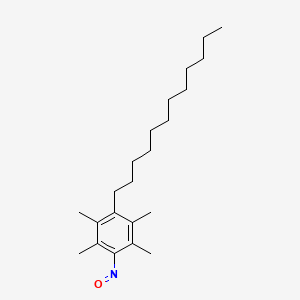
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

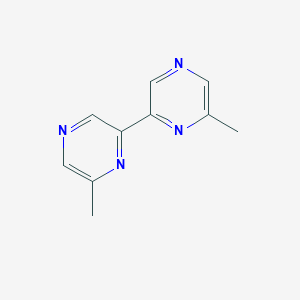

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)

![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
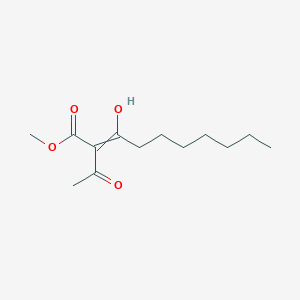
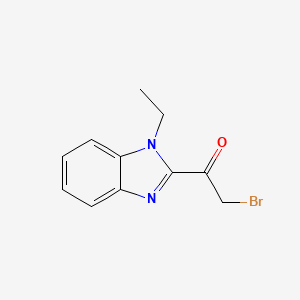
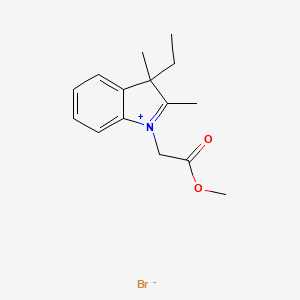
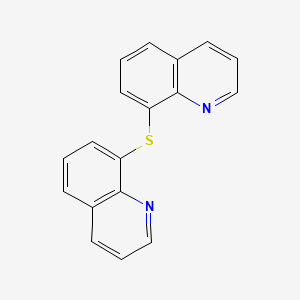
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
